4-Bromo-5,6-difluoronaphthalen-2-ol
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Overview
Description
4-Bromo-5,6-difluoronaphthalen-2-ol is a chemical compound with the molecular formula C10H5BrF2O and a molecular weight of 259.05 g/mol It is a derivative of naphthalen-2-ol, featuring bromine and fluorine substituents at specific positions on the naphthalene ring
Preparation Methods
The synthesis of 4-Bromo-5,6-difluoronaphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of naphthalen-2-ol, followed by fluorination at the desired positions . The reaction conditions often include the use of bromine and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-5,6-difluoronaphthalen-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using suitable reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5,6-difluoronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-difluoronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but the compound’s effects are often mediated through its ability to form specific interactions with target molecules .
Comparison with Similar Compounds
4-Bromo-5,6-difluoronaphthalen-2-ol can be compared with other naphthalen-2-ol derivatives, such as:
- 4-Bromo-5,6-dichloronaphthalen-2-ol
- 4-Bromo-5,6-diiodonaphthalen-2-ol
- 4-Bromo-5,6-dimethylnaphthalen-2-ol
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of fluorine atoms in this compound imparts unique characteristics, such as increased electronegativity and stability, making it distinct from its analogs .
Properties
Molecular Formula |
C10H5BrF2O |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
4-bromo-5,6-difluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H5BrF2O/c11-7-4-6(14)3-5-1-2-8(12)10(13)9(5)7/h1-4,14H |
InChI Key |
NAHDQAHAVJLUND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)O)Br)F)F |
Origin of Product |
United States |
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